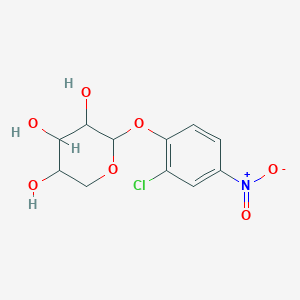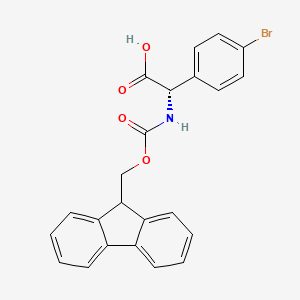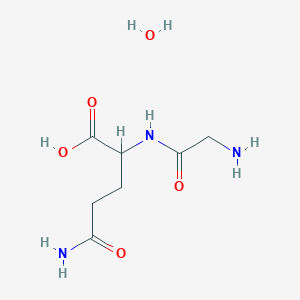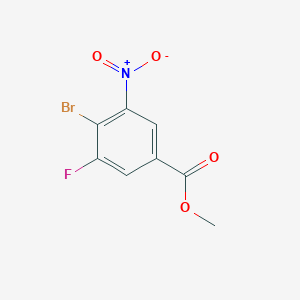
furan-2,5-dione; 1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2,5-dione, also known as maleic anhydride, and 1H-indene are two distinct compounds with significant roles in various chemical processes. Furan-2,5-dione is a versatile chemical used in the production of resins, coatings, and agricultural chemicals. 1H-indene is a bicyclic hydrocarbon with applications in the synthesis of pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan-2,5-dione can be synthesized through the oxidation of benzene or butane. The most common industrial method involves the catalytic oxidation of n-butane in the presence of vanadium-phosphorus oxide catalysts at high temperatures (400-450°C) and pressures (1-2 atm) .
1H-indene is typically synthesized via the dehydrogenation of indan. This process involves heating indan in the presence of a dehydrogenation catalyst such as palladium on carbon at temperatures around 300-400°C .
Industrial Production Methods
The industrial production of furan-2,5-dione primarily relies on the oxidation of n-butane due to its cost-effectiveness and efficiency. This method produces high yields of furan-2,5-dione with minimal by-products .
1H-indene is produced industrially through the catalytic dehydrogenation of indan. This method is preferred due to its simplicity and the availability of indan as a starting material .
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form maleic acid.
Diels-Alder Reaction: Reacts with dienes to form cyclohexene derivatives.
Polymerization: Forms polymers when reacted with compounds containing hydroxyl or amine groups.
1H-indene undergoes reactions such as:
Hydrogenation: Converts to indan in the presence of hydrogen and a catalyst.
Electrophilic Substitution: Reacts with electrophiles to form substituted indenes.
Oxidation: Forms indanone when oxidized.
Common Reagents and Conditions
Furan-2,5-dione: Common reagents include water (for hydrolysis), dienes (for Diels-Alder reactions), and alcohols or amines (for polymerization).
1H-indene: Common reagents include hydrogen (for hydrogenation), electrophiles (for substitution), and oxidizing agents (for oxidation).
Major Products Formed
Applications De Recherche Scientifique
Furan-2,5-dione has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a cross-linking agent in biomaterials.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of resins, coatings, and agricultural chemicals.
1H-indene is also widely used in research:
Chemistry: Employed in the synthesis of complex organic molecules and materials.
Biology: Explored for its potential as a bioactive compound.
Medicine: Used as a precursor in the synthesis of various pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
Furan-2,5-dione
Furan-2,5-dione exerts its effects through its highly reactive anhydride group. This group readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The reactivity of the anhydride group is due to the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly electrophilic .
1H-indene
1H-indene’s mechanism of action involves its aromatic ring system, which can participate in electrophilic substitution reactions. The presence of the double bond in the indene structure also allows for reactions such as hydrogenation and oxidation. These reactions are facilitated by the electron-rich nature of the aromatic ring and the double bond .
Comparaison Avec Des Composés Similaires
Furan-2,5-dione
Similar compounds include maleic acid and fumaric acid. Furan-2,5-dione is unique due to its anhydride form, which makes it more reactive than its acid counterparts. This reactivity allows for a wider range of chemical reactions and applications .
1H-indene
Similar compounds include indan and indene derivatives. 1H-indene is unique due to its bicyclic structure, which provides additional stability and reactivity compared to monocyclic compounds. This makes 1H-indene a valuable intermediate in organic synthesis .
Conclusion
Furan-2,5-dione and 1H-indene are versatile compounds with significant roles in various chemical processes Their unique structures and reactivity make them valuable in scientific research and industrial applications
Propriétés
Numéro CAS |
28476-72-4 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
furan-2,5-dione;1H-indene |
InChI |
InChI=1S/C9H8.C4H2O3/c1-2-5-9-7-3-6-8(9)4-1;5-3-1-2-4(6)7-3/h1-6H,7H2;1-2H |
Clé InChI |
ILXSCDUHHGVMOY-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=CC=C21.C1=CC(=O)OC1=O |
Numéros CAS associés |
28476-72-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)

![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)








![2-[[6-Amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid](/img/structure/B12101368.png)
